methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylic acid with methyl 5-hydroxy-2-methylbenzoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial in achieving high-quality industrial-grade compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: Similar structure but with a pyridyl substituent.
Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate: Contains a cyclopropyl group instead of a methylphenyl group.
Uniqueness
Methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H19NO3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C22H19NO3/c1-13-8-10-15(11-9-13)23-14(2)20(22(25)26-3)18-12-19(24)16-6-4-5-7-17(16)21(18)23/h4-12,24H,1-3H3 |
InChI Key |
YAUDJHUHZWMMJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2C4=CC=CC=C4C(=C3)O)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.